molecular formula C16H12N4O2 B2516923 2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione CAS No. 442667-35-8

2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2516923
CAS No.: 442667-35-8
M. Wt: 292.298
InChI Key: RYKGODUMEVAFMQ-UHFFFAOYSA-N
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Description

2-(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione is a complex heterocyclic compound that combines the structural features of imidazo[1,2-a]pyrimidine and isoindole-1,3-dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of Imidazo[1,2-a]pyrimidine: This can be achieved through the cyclization of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Alkylation: The imidazo[1,2-a]pyrimidine is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Formation of Isoindole-1,3-dione: This involves the reaction of phthalic anhydride with an amine to form the isoindole-1,3-dione structure.

    Coupling Reaction: The final step involves coupling the alkylated imidazo[1,2-a]pyrimidine with the isoindole-1,3-dione under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Reagents: Use of efficient catalysts to speed up the reactions and reduce costs.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacology: Potential use as a drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.

    Biological Probes: Used in the study of enzyme mechanisms and receptor binding.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-isoindole-1,3(2H)-dione: shares similarities with other heterocyclic compounds such as:

Uniqueness

  • Structural Complexity : Combines two distinct heterocyclic systems, providing unique chemical properties.
  • Versatility : Can undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
  • Potential Applications : Broad range of applications in different fields, from medicinal chemistry to materials science.

This compound’s unique combination of structural features and reactivity makes it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

2-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c21-14-12-4-1-2-5-13(12)15(22)20(14)9-6-11-10-19-8-3-7-17-16(19)18-11/h1-5,7-8,10H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKGODUMEVAFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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